
3,4-Methylenedioxy-N-methylphentermine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Methylenedioxy-N-methylphentermine is a lesser-known psychedelic drug. This compound is structurally related to other well-known psychedelics such as 3,4-methylenedioxy-N-methylamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA) .
Vorbereitungsmethoden
The synthesis of 3,4-Methylenedioxy-N-methylphentermine involves the reaction of 3,4-methylenedioxyphenylacetone with methylamine . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis while maintaining purity and yield .
Analyse Chemischer Reaktionen
3,4-Methylenedioxy-N-methylphentermine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: This reaction can occur at the nitrogen atom, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,4-Methylenedioxy-N-methylphentermine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for serotonin, norepinephrine, and dopamine, similar to other psychedelics . This interaction leads to altered mood, perception, and cognition . The molecular targets include serotonin receptors and transporters, which play a key role in its psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Methylenedioxy-N-methylphentermine is similar to other compounds such as:
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Known for its empathogenic and entactogenic effects.
3,4-Methylenedioxyamphetamine (MDA): Known for its psychedelic and stimulant effects.
3,4-Methylenedioxy-N-isopropylamphetamine: Another compound with similar psychoactive properties.
What sets this compound apart is its unique structure and the specific effects it produces, which are slightly different from those of MDMA and MDA .
Eigenschaften
CAS-Nummer |
81262-69-3 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-12(2,13-3)7-9-4-5-10-11(6-9)15-8-14-10/h4-6,13H,7-8H2,1-3H3 |
InChI-Schlüssel |
CRFWCCGPRXKZSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC2=C(C=C1)OCO2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


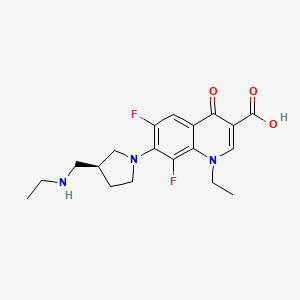
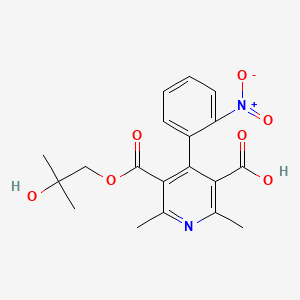
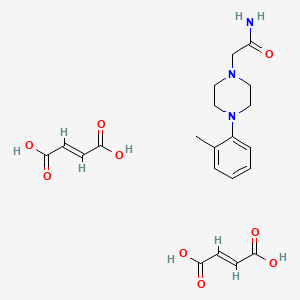

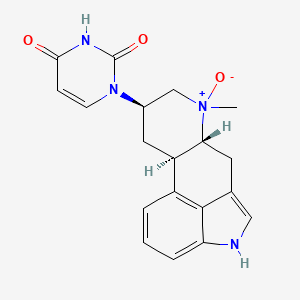
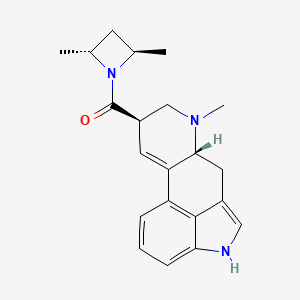
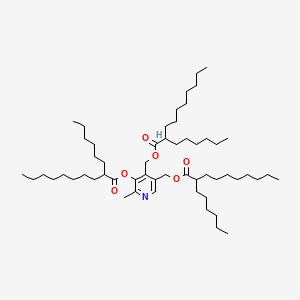
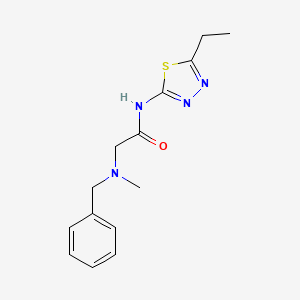
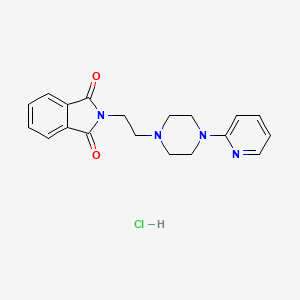
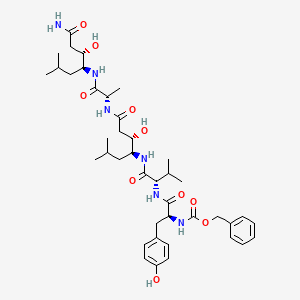
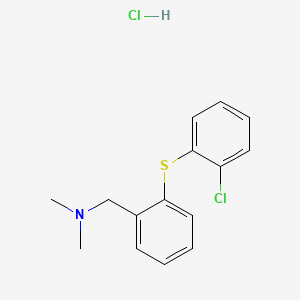
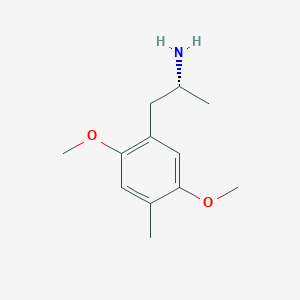

![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
